molecular formula C18H17NO3 B11679016 3-Benzyl-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-Benzyl-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11679016
M. Wt: 295.3 g/mol
InChI Key: QSWIEDIFIRWBJJ-UHFFFAOYSA-N
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Description

3-Benzyl-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a compound belonging to the class of organic compounds known as alpha amino acids and derivatives. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are widely used in medicinal chemistry due to their diverse biological activities and their role as intermediates in the synthesis of various bioactive molecules .

Preparation Methods

The synthesis of 3-Benzyl-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-Benzyl-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other bioactive molecules. In biology and medicine, pyrrolidine derivatives have been studied for their potential antimicrobial, anticancer, and anti-inflammatory activities . Additionally, these compounds are used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

3-Benzyl-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

3-benzyl-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H17NO3/c1-22-16-9-7-15(8-10-16)19-17(20)12-14(18(19)21)11-13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3

InChI Key

QSWIEDIFIRWBJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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